![molecular formula C5H4F2N2O2S B2993772 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid CAS No. 2219371-96-5](/img/structure/B2993772.png)
2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
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Overview
Description
“2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid” is a compound that contains a 2-aminothiazole scaffold . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .Molecular Structure Analysis
The molecular formula of “2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid” is C5H6N2O2S . It has an average mass of 158.178 Da and a monoisotopic mass of 158.014999 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid” include a density of 1.9±0.1 g/cm3, a boiling point of 539.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 86.0±3.0 kJ/mol and a flash point of 280.0±27.9 °C .Scientific Research Applications
Antimicrobial and Antifungal Applications
2-Aminothiazoles, including derivatives of 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid, have been extensively studied for their antimicrobial properties. They are used as starting materials for synthesizing compounds with significant inhibitory effects against multidrug-resistant bacterial strains . These compounds have shown promising minimum inhibitory concentration (MIC) values against pathogens like Staphylococcus epidermidis and Pseudomonas aeruginosa, indicating their potential as antibacterial agents . Additionally, they exhibit antifungal activity, with certain compounds demonstrating zones of inhibition against fungal species such as Candida glabrata and Candida albicans that are comparable or superior to standard antifungal drugs .
Anticancer Drug Development
The 2-aminothiazole scaffold is a key component in the development of anticancer drugs. It’s a part of clinically used anticancer drugs like dasatinib and alpelisib. Various analogs of 2-aminothiazoles have shown nanomolar inhibitory activity against a range of cancer cell lines, including breast, leukemia, lung, and prostate cancers . The ability to decrease drug resistance and reduce side effects makes these compounds valuable in cancer treatment strategies .
Agricultural Applications
In agriculture, 2-aminothiazole derivatives serve as potent antimicrobial agents that can protect crops from bacterial and fungal infections. Their ability to act as fungicides and bactericides helps in increasing crop yield and preventing post-harvest losses . The strong binding affinities of these compounds to target enzymes in pathogens make them effective in controlling a variety of plant diseases.
Industrial Applications
The chemical industry utilizes 2-aminothiazole derivatives in the synthesis of dyes, biocides, and fungicides. These compounds are also used as intermediates in the production of other complex organic molecules. Their role as chemical reaction accelerators is crucial in various industrial processes, enhancing efficiency and productivity .
Environmental Science Applications
In environmental science, 2-aminothiazole derivatives are explored for their potential in bioremediation processes. Their antimicrobial properties could be harnessed to treat contaminated water and soil, reducing the environmental impact of pollutants. The research in this area focuses on developing sustainable and eco-friendly methods for environmental cleanup .
Biochemistry and Pharmacology
In biochemistry, 2-aminothiazole derivatives are valuable for studying enzyme-substrate interactions and protein-ligand binding. They are used in molecular docking studies to understand the binding affinities and mechanisms of action of potential drug candidates . In pharmacology, these compounds are investigated for their therapeutic roles in treating various diseases due to their diverse biological activities, including antiviral, anticonvulsant, antidiabetic, and antihypertensive effects .
Future Directions
The development of anticancer drug resistance is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effect is more desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This information will be useful for future innovation .
properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2S/c6-5(7,3(10)11)2-1-12-4(8)9-2/h1H,(H2,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBALRNMXYYYDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid |
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